molecular formula C20H38O B14658900 5,9,13-Trimethyl-2-(propan-2-yl)cyclotetradecan-1-one CAS No. 41436-99-1

5,9,13-Trimethyl-2-(propan-2-yl)cyclotetradecan-1-one

Cat. No.: B14658900
CAS No.: 41436-99-1
M. Wt: 294.5 g/mol
InChI Key: FKDHEQAQZBXRJQ-UHFFFAOYSA-N
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Description

5,9,13-Trimethyl-2-(propan-2-yl)cyclotetradecan-1-one is a chemical compound known for its unique structure and properties It belongs to a class of organic compounds characterized by a cyclotetradecane ring with various substituents, including methyl and isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,9,13-Trimethyl-2-(propan-2-yl)cyclotetradecan-1-one typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes include:

    Aldol Condensation: This reaction involves the condensation of aldehydes or ketones with a base catalyst to form β-hydroxy ketones, which can be further dehydrated to form α,β-unsaturated ketones.

    Cyclization Reactions: The formation of the cyclotetradecane ring can be achieved through intramolecular cyclization reactions, often using strong acids or bases as catalysts.

    Substitution Reactions: Introduction of methyl and isopropyl groups can be accomplished through nucleophilic substitution reactions, where appropriate alkyl halides are used as reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. Key steps include:

    Catalytic Hydrogenation: This step is used to reduce unsaturated intermediates to saturated compounds.

    Purification: Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5,9,13-Trimethyl-2-(propan-2-yl)cyclotetradecan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Strong acids or bases for cyclization, metal catalysts for hydrogenation.

Major Products Formed

    Alcohols: Formed through reduction of the ketone group.

    Carboxylic Acids: Formed through oxidation of the compound.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

5,9,13-Trimethyl-2-(propan-2-yl)cyclotetradecan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,9,13-Trimethyl-2-(propan-2-yl)cyclotetradecan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor function and signaling pathways.

    Altering Cellular Processes: Affecting cellular metabolism, proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5,9,13-Trimethyl-2-(propan-2-yl)cyclotetradeca-2,4,8,12-tetraen-1-ol: A related compound with a similar structure but different functional groups.

    N,2,3-trimethyl-2-(propan-2-yl)butanamide: Another compound with similar substituents but a different core structure.

Uniqueness

5,9,13-Trimethyl-2-(propan-2-yl)cyclotetradecan-1-one is unique due to its specific arrangement of methyl and isopropyl groups on the cyclotetradecane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications and research purposes.

Properties

CAS No.

41436-99-1

Molecular Formula

C20H38O

Molecular Weight

294.5 g/mol

IUPAC Name

5,9,13-trimethyl-2-propan-2-ylcyclotetradecan-1-one

InChI

InChI=1S/C20H38O/c1-15(2)19-13-12-17(4)10-6-8-16(3)9-7-11-18(5)14-20(19)21/h15-19H,6-14H2,1-5H3

InChI Key

FKDHEQAQZBXRJQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(CCC(C(=O)CC(CCC1)C)C(C)C)C

Origin of Product

United States

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